3-Phenoxycyclobutan-1-amine
Description
Properties
IUPAC Name |
3-phenoxycyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10H,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGGIPLURZLJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Phenoxycyclobutan 1 Amine and Its Analogs
Strategies for the Construction of the Cyclobutane (B1203170) Core
The formation of the cyclobutane ring is a key challenge in the synthesis of 3-phenoxycyclobutan-1-amine. Several powerful methods have been developed for this purpose, primarily revolving around cycloaddition reactions and ring-closing metathesis.
Cycloaddition Reactions in Cyclobutane Synthesis
[2+2] cycloaddition reactions are a direct and efficient method for the construction of cyclobutane rings. nih.gov These reactions involve the union of two doubly bonded systems to form a four-membered ring. In the context of synthesizing a phenoxy-substituted cyclobutane, a key starting material could be a phenoxy-substituted alkene.
One potential approach involves the [2+2] cycloaddition of an alkene with an allenoate, which has been shown to be an effective method for preparing 1,3-substituted cyclobutanes. nih.gov For instance, the reaction of a terminal alkene with an allenoate promoted by a Lewis acid can yield the desired cyclobutane scaffold. nih.gov Another strategy is the cycloaddition of dichloroketene with alkenes, which provides a versatile route to cyclobutanones that can be further functionalized. nih.gov Additionally, photochemical [2+2] cycloadditions represent a powerful tool for accessing strained ring systems. libretexts.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Terminal Alkene | Allenoate | Lewis Acid | 1,3-substituted cyclobutane | nih.gov |
| Alkene | Dichloroketene | N/A | Cyclobutanone (B123998) derivative | nih.gov |
| Alkene | Alkene | Photochemical | Cyclobutane derivative | libretexts.org |
Ring-Closing Metathesis and Other Cyclization Approaches
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including cyclobutanes, although it is more commonly used for larger rings. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene catalyzed by a metal alkylidene complex, typically containing ruthenium or molybdenum. atlanchimpharma.com The formation of a cyclobutene via RCM is thermodynamically less favorable than for larger rings, but with appropriate substrates and catalysts, this method can be employed. The resulting cyclobutene can then be hydrogenated to the corresponding cyclobutane.
The success of RCM is highly dependent on the catalyst used and the structure of the diene precursor. organic-chemistry.org The key intermediate in this process is a metallacyclobutane. wikipedia.org
| Diene Substrate | Catalyst | Product | Reference |
|---|---|---|---|
| Acyclic Diene | Grubbs' or Schrock's Catalyst | Cycloalkene | wikipedia.orgatlanchimpharma.com |
Introduction of the Amine Functionality
Once the 3-phenoxycyclobutane core is established, the next critical step is the introduction of the amine group at the 1-position. Several classical and modern methods are available for this transformation.
Reductive Amination Protocols for Cyclobutanones
Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.orgfrontiersin.orgsigmaaldrich.com In the context of synthesizing this compound, this would involve the reaction of 3-phenoxycyclobutanone with an amine source in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the final amine. wikipedia.org
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective as they can selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com This method allows for the direct formation of primary, secondary, or tertiary amines depending on the amine source used. masterorganicchemistry.com
| Carbonyl Compound | Amine Source | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| Ketone/Aldehyde | Primary/Secondary Amine | NaBH3CN, NaBH(OAc)3 | Secondary/Tertiary Amine | masterorganicchemistry.com |
| Ketone/Aldehyde | Ammonia | NaBH3CN, NaBH(OAc)3 | Primary Amine | masterorganicchemistry.com |
Nucleophilic Substitution Reactions with Halogenated Cyclobutanes
Another common strategy for introducing an amine group is through the nucleophilic substitution of a suitable leaving group, such as a halide, on the cyclobutane ring. libretexts.org This approach would involve the synthesis of a 3-phenoxycyclobutyl halide, which can then be reacted with an amine nucleophile.
The reaction of alkyl halides with amines can sometimes lead to over-alkylation, producing a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. youtube.com However, by carefully controlling the reaction conditions and stoichiometry, the desired primary amine can be obtained.
| Substrate | Nucleophile | Product | Potential Side Products | Reference |
|---|---|---|---|---|
| Alkyl Halide | Ammonia | Primary Amine | Secondary, Tertiary Amines, Quaternary Ammonium Salt | youtube.com |
| Alkyl Halide | Primary Amine | Secondary Amine | Tertiary Amine, Quaternary Ammonium Salt | youtube.com |
Gabriel Synthesis and Related Phthalimide-Based Routes
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the issue of over-alkylation. wikipedia.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com This method involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. wikipedia.orglibretexts.org
For the synthesis of this compound, this would entail the reaction of a 3-phenoxycyclobutyl halide with potassium phthalimide. The subsequent hydrolysis or, more commonly, hydrazinolysis of the intermediate phthalimide yields the desired primary amine. wikipedia.orgnrochemistry.com The Gabriel synthesis is particularly well-suited for the synthesis of primary amines from primary and some secondary alkyl halides. wikipedia.org
| Alkyl Halide | Reagents | Intermediate | Product | Reference |
|---|
Nitrile Reduction and Curtius Rearrangement Derivatives
The introduction of the primary amine on the cyclobutane ring is a critical step that can be achieved through established synthetic transformations of nitrile or carboxylic acid functionalities.
Nitrile Reduction: The reduction of a 3-phenoxycyclobutane-1-carbonitrile intermediate is a direct method to obtain the target amine. This transformation is typically accomplished using powerful reducing agents or catalytic hydrogenation. Common reagents for the non-catalytic conversion of nitriles to amines include lithium aluminium hydride (LiAlH₄), lithium borohydride, and diborane. wikipedia.org Catalytic hydrogenation is often the most economical route, employing catalysts like Raney nickel, palladium black, or platinum dioxide under a hydrogen atmosphere. wikipedia.org To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com For instance, diisopropylaminoborane, activated by a catalytic amount of lithium borohydride, has been shown to reduce a wide array of aliphatic and aromatic nitriles to the corresponding primary amines in excellent yields. nih.govorganic-chemistry.org
Curtius Rearrangement: An alternative pathway to the amine involves the Curtius rearrangement of a cyclobutane carboxylic acid derivative. nih.gov This reaction proceeds through an acyl azide intermediate, which undergoes thermal or photochemical decomposition to form an isocyanate, with subsequent loss of nitrogen gas. organic-chemistry.orgwikipedia.org The isocyanate is a versatile intermediate that can be hydrolyzed with water to yield the primary amine via an unstable carbamic acid derivative, which spontaneously decarboxylates. organic-chemistry.org The acyl azide precursor is typically prepared from a carboxylic acid. One common method involves converting the carboxylic acid to an acyl chloride, followed by reaction with sodium azide or trimethylsilyl azide. illinoisstate.edu Research has shown that the thermal decomposition is a concerted process where the alkyl group migrates with complete retention of stereochemistry. wikipedia.org This method is particularly useful for converting ester-derived cyclobutanes, which can be hydrolyzed to the corresponding carboxylic acid and then subjected to the rearrangement to install the amine group. acs.org
Incorporation of the Phenoxy Moiety
The formation of the ether linkage between the cyclobutane ring and the phenyl group is a pivotal step in the synthesis. This can be accomplished through either O-alkylation of a phenol (B47542) or direct arylation of a cyclobutane derivative.
The O-alkylation strategy typically involves the reaction of a phenol with a cyclobutane ring bearing a suitable leaving group at the 3-position, such as a halide or a sulfonate ester (e.g., tosylate, mesylate). The reaction is generally conducted in the presence of a base, like potassium carbonate or cesium carbonate, to deprotonate the phenol, forming a more nucleophilic phenoxide ion. reddit.com For substrates containing base-sensitive functional groups, milder conditions are necessary. Copper-catalyzed cross-coupling reactions have been developed for the O-alkylation of phenols using alkylborane reagents, which avoids the need for strong bases. organic-chemistry.org This method involves reacting a phenol with an alkylboronic acid pinacol ester in the presence of a copper(II) catalyst and an oxidant. organic-chemistry.org
Modern synthetic methods allow for the direct formation of the C(sp³)–O bond through arylation reactions. Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for functionalizing cyclobutane scaffolds. acs.org In this approach, a directing group on the cyclobutane ring, such as a native tertiary alkylamine, guides a palladium catalyst to activate a specific C–H bond for coupling with an aryl boronic acid. nih.govchemrxiv.org This strategy enables the direct installation of an aryl group onto the cyclobutane framework. The use of N-acetyl amino acid ligands can control the enantioselectivity of the C-H activation, leading to the formation of chiral arylated cyclobutanes with excellent enantiomeric ratios. nih.govchemrxiv.org
| Entry | Aryl Boronic Acid | Ligand | Yield (%) | e.r. |
| 1 | Phenylboronic acid | N-Acetyl-L-isoleucine | 73 | >97:3 |
| 2 | 4-Methoxyphenylboronic acid | N-Acetyl-L-phenylalanine | 74 | >97:3 |
| 3 | 4-Fluorophenylboronic acid | N-Acetyl-L-phenylalanine | 69 | >97:3 |
| 4 | 3-Chlorophenylboronic acid | N-Acetyl-L-phenylalanine | 68 | >97:3 |
| 5 | Thiophen-2-ylboronic acid | N-Acetyl-L-phenylalanine | 61 | 96:4 |
This table presents a selection of results from the Pd(II)-catalyzed enantioselective γ-methylene C(sp³)–H arylation of aminomethyl-cyclobutanes. Data sourced from the Journal of the American Chemical Society. acs.org
Rhodium-catalyzed asymmetric arylation represents another advanced strategy. For instance, the arylation of cyclobutenone ketals using a chiral diene ligand proceeds through an enantioselective carbometalation followed by β-oxygen elimination to yield chiral enol ethers, which are precursors to more complex cyclobutanes. nih.gov
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Controlling the stereochemistry of the 1-amino and 3-phenoxy substituents is crucial for developing enantiomerically pure compounds. This is achieved through methods that employ either chiral auxiliaries or asymmetric catalysis.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org A widely used class of auxiliaries for the asymmetric synthesis of amines is based on tert-butanesulfinamide. yale.edu This reagent can be condensed with a ketone or aldehyde to form a sulfinylimine, which then undergoes diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary yields the chiral primary amine. yale.edu Other notable auxiliaries include oxazolidinones, pseudoephedrine, and Oppolzer's sultam. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be employed during the formation of the cyclobutane ring or during the introduction of one of the functional groups to control its stereochemistry relative to the auxiliary.
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov Various catalytic asymmetric methodologies have been developed for the synthesis of chiral molecules containing cyclobutane rings. nih.gov
Catalytic [2+2] Cycloadditions: Enantioselective [2+2] cycloaddition reactions are a powerful method for constructing chiral cyclobutane frameworks from acyclic precursors. nih.govresearchgate.net For example, visible-light-induced asymmetric [2+2] cycloadditions of alkenes can produce enantioenriched cyclobutane derivatives. chemistryviews.org Dienamine catalysis, in combination with H-bonding activation, has been used to control formal enantioselective organocatalyzed [2+2] cycloaddition reactions. nih.gov
Catalytic C-H Functionalization: As mentioned previously, palladium-catalyzed enantioselective C(sp³)–H arylation can be used to install aryl groups on cyclobutane rings with high stereocontrol. acs.orgnih.govchemrxiv.org The choice of the chiral ligand is critical for achieving high enantioselectivity.
| Catalyst System | Reaction Type | Substrate Type | Stereoselectivity |
| Pd(OAc)₂ / Chiral Amino Acid Ligand | C(sp³)–H Arylation | Aminomethyl-cyclobutane | Excellent e.r. (>97:3) acs.org |
| Rhodium / Chiral Diene Ligand | Asymmetric Arylation | Cyclobutenone Ketal | High e.r. nih.gov |
| Iridium / Chiral Phosphoramidite Ligand | Allylic Etherification/[2+2] Cycloaddition | Cinnamyl alcohol & Allyl acetate | Excellent enantioselectivities chemistryviews.org |
| Organocatalyst (Dienamine) | [2+2] Cycloaddition | α,β-Unsaturated Aldehyde & Alkene | High enantioselectivity nih.gov |
This table summarizes various asymmetric catalysis approaches for the construction and functionalization of chiral cyclobutane derivatives.
Biocatalysis, using enzymes such as amine transaminases (ATAs), also presents an environmentally benign alternative for the stereoselective amination of prochiral ketones to produce chiral amines. rsc.orgmdpi.com Protein engineering can be used to tailor the enzyme's substrate scope and selectivity for sterically demanding substrates, such as bicyclic ketones. rsc.org
Resolution Techniques for Racemic Mixtures
The synthesis of this compound and its analogs often results in a racemic mixture, which is a 50:50 combination of two enantiomers. libretexts.org Enantiomers are non-superimposable mirror images of each other that share identical physical properties such as melting point and solubility, making their direct separation exceedingly difficult. libretexts.orgyoutube.com However, their biological properties can differ significantly, necessitating the separation, or resolution, of the racemic mixture to isolate the desired enantiomer, particularly for pharmaceutical applications. whiterose.ac.uk The process of resolution involves converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. libretexts.orgdalalinstitute.com
The primary methods for resolving racemic amines like this compound include classical resolution via diastereomeric salt formation and chromatographic separation on chiral stationary phases.
Diastereomeric Salt Formation
This classical chemical method is a widely applied technique for the resolution of racemic amines. rsc.org The fundamental principle involves the reaction of the racemic base (the amine) with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts.
For a racemic mixture of (R)- and (S)-3-phenoxycyclobutan-1-amine, reacting it with a pure chiral acid, such as (R,R)-tartaric acid, would yield two diastereomeric salts:
[(R)-3-phenoxycyclobutan-1-ammonium]-[(R,R)-tartrate]
[(S)-3-phenoxycyclobutan-1-ammonium]-[(R,R)-tartrate]
These diastereomeric salts possess different physical properties, most importantly, different solubilities in a given solvent. nih.gov This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other dissolved. The crystallized salt can then be isolated by filtration.
After separation, the optically pure amine enantiomer is recovered by treating the isolated diastereomeric salt with a base (e.g., sodium hydroxide). This neutralizes the chiral acid, liberating the free amine. youtube.com The choice of resolving agent and the crystallization solvent are critical factors for a successful resolution. nih.gov
Commonly used chiral acids for the resolution of racemic bases include:
(+)-Tartaric acid libretexts.org
(-)-Malic acid libretexts.org
(-)-Mandelic acid libretexts.org
(+)-Camphor-10-sulfonic acid libretexts.org
Table 1: Overview of Diastereomeric Salt Resolution Process
| Step | Description | Key Components | Principle |
|---|---|---|---|
| 1. Salt Formation | The racemic amine is reacted with a single enantiomer of a chiral acid. | Racemic Amine, Chiral Resolving Agent | Acid-base reaction forms a mixture of diastereomeric salts. |
| 2. Fractional Crystallization | The diastereomeric salt mixture is dissolved in a suitable solvent and allowed to crystallize. | Diastereomeric Salts, Solvent | Diastereomers have different solubilities, leading to selective crystallization of one salt. |
| 3. Isolation | The crystallized, diastereomerically pure salt is separated from the mother liquor. | Solid Diastereomeric Salt | Physical separation via filtration. |
| 4. Liberation | The isolated salt is treated with a base to recover the pure amine enantiomer. | Diastereomeric Salt, Base (e.g., NaOH) | Neutralization reaction to break the salt and liberate the free amine. |
Chromatographic Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), offer a powerful alternative for resolving enantiomers. dalalinstitute.comyakhak.org In this technique, the racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation. researchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose and amylose phenylcarbamates, are broadly effective for the enantiomeric resolution of chiral amines. yakhak.orgnih.govmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. Factors influencing the separation include hydrogen bonding, dipole-dipole interactions, and steric effects. mdpi.com
The composition of the mobile phase, including the organic solvents (e.g., hexane, isopropanol, acetonitrile) and additives, is crucial for achieving optimal separation. yakhak.orgnih.gov For primary amines, basic additives like diethylamine or triethylamine are often added to the mobile phase to improve peak shape and resolution by masking residual silanol groups on the silica support. researchgate.netnih.gov
Table 2: Common Chiral Stationary Phases (CSPs) for Amine Resolution
| CSP Type | Chiral Selector Example | Typical Mobile Phase Mode | Common Additives |
|---|---|---|---|
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Alcohol) | Basic (e.g., Diethylamine) |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Polar Organic (Acetonitrile/Alcohol) | Basic (e.g., Butylamine) nih.gov |
| Cyclofructan-based | Larihc® CF6-P | Polar Organic (Acetonitrile/Methanol) | Acidic/Basic (e.g., TFA/TEA) nih.gov |
Chemical Reactivity and Transformations of 3 Phenoxycyclobutan 1 Amine
Reactions at the Amine Functionality
The primary amine group in 3-Phenoxycyclobutan-1-amine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
N-Alkylation and Quaternization Reactions
As a primary amine, this compound can undergo N-alkylation with alkyl halides. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. The initial reaction forms a secondary amine, which can then be further alkylated to a tertiary amine and ultimately to a quaternary ammonium (B1175870) salt.
Control over the degree of alkylation can be challenging, often resulting in a mixture of products. To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing protecting groups. The formation of quaternary ammonium salts, known as quaternization, occurs when the tertiary amine reacts with another molecule of the alkyl halide.
| Reactant | Product(s) | Reaction Type |
| This compound + Alkyl Halide (e.g., CH₃I) | N-alkyl-3-phenoxycyclobutan-1-amine (Secondary Amine), N,N-dialkyl-3-phenoxycyclobutan-1-amine (Tertiary Amine), N,N,N-trialkyl-3-phenoxycyclobutan-1-ammonium halide (Quaternary Ammonium Salt) | N-Alkylation |
Acylation and Sulfonylation of the Amine Group
The amine group of this compound readily reacts with acylating and sulfonylating agents. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of amides. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the acylating agent.
Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide. These reactions are generally high-yielding and are often used to protect the amine group or to introduce specific functionalities.
| Reagent | Product | Functional Group Formed |
| Acyl Chloride (R-COCl) | N-(3-Phenoxycyclobutyl)acetamide | Amide |
| Sulfonyl Chloride (R-SO₂Cl) | N-(3-Phenoxycyclobutyl)sulfonamide | Sulfonamide |
Reaction with Nitrous Acid and Diazotization
The reaction of primary aliphatic amines, such as this compound, with nitrous acid (HNO₂) leads to the formation of an unstable diazonium salt. This process is known as diazotization. Unlike aromatic diazonium salts, aliphatic diazonium salts are highly unstable and readily decompose, losing nitrogen gas (N₂) to form a carbocation. This carbocation can then undergo various reactions, including substitution and elimination, often leading to a mixture of products such as alcohols and alkenes.
Formation of Schiff Bases and Imines
This compound, being a primary amine, can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond is characteristic of this transformation. This reaction is often reversible and can be driven to completion by removing the water formed during the reaction.
Reactions Involving the Cyclobutane (B1203170) Ring System
The four-membered cyclobutane ring in this compound possesses inherent ring strain, which can be exploited in various chemical transformations.
Ring-Opening Reactions and Derivatization
While specific examples for this compound are not extensively documented in publicly available literature, the cyclobutane ring, in general, can undergo ring-opening reactions under certain conditions. These reactions are typically driven by the release of ring strain. For instance, reactions promoted by transition metals or under thermal or photochemical conditions can lead to the cleavage of the cyclobutane ring, providing access to linear or larger ring systems. The specific products of such reactions would depend on the reagents and conditions employed. Further research is needed to explore the potential for ring-opening and subsequent derivatization of the this compound scaffold.
Functionalization of the Cyclobutane Skeleton
The primary amine group is the most reactive site on the cyclobutane skeleton of this compound, making it a key handle for functionalization. Standard reactions for primary amines, such as N-acylation and N-alkylation, can be readily applied to introduce a wide range of substituents.
N-Acylation: The primary amine reacts with acylating agents like acid chlorides or acid anhydrides to form stable amide derivatives. libretexts.orglibretexts.org This reaction is often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). libretexts.orgmnstate.edu The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org
N-Alkylation: The amine can also undergo nucleophilic substitution with alkyl halides in a reaction known as N-alkylation. wikipedia.orgmsu.edu This reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium salts. libretexts.orgmsu.edu To achieve selective mono-alkylation, specific strategies can be employed, such as using the amine hydrobromide salt in conjunction with a base to carefully control the concentration of the free primary amine available for reaction. researchgate.net Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides another pathway to secondary and tertiary amines. mnstate.eduyoutube.com
| Reaction Type | Reagent Class | General Conditions | Product Class |
|---|---|---|---|
| N-Acylation | Acid Chlorides (R-COCl) or Acid Anhydrides ((R-CO)₂O) | Presence of a non-nucleophilic base (e.g., pyridine, triethylamine) | N-(3-phenoxycyclobutyl)amides |
| N-Alkylation | Alkyl Halides (R-X) | Often leads to mixtures; control strategies (e.g., using amine salts) can promote mono-alkylation | Secondary/Tertiary Amines, Quaternary Ammonium Salts |
| Reductive Amination | Aldehydes (R-CHO) or Ketones (R₂C=O) with a reducing agent (e.g., NaBH₃CN) | Mild acidic conditions to facilitate imine formation | Secondary or Tertiary Amines |
Transformations of the Phenoxy Group
The phenoxy moiety consists of a phenyl group attached to an ether oxygen. This part of the molecule is susceptible to reactions on the aromatic ring as well as potential cleavage of the ether bond.
The phenoxy group significantly influences the reactivity of the aromatic ring towards electrophiles. The ether oxygen is an activating group, meaning it increases the rate of electrophilic aromatic substitution (SEAr) compared to benzene (B151609) by donating electron density to the ring through resonance. wikipedia.org This donation of electrons stabilizes the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.orgmasterorganicchemistry.com
The phenoxy group is also an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (C2 and C6) and para (C4) to the ether linkage. lkouniv.ac.in This is because the resonance stabilization of the arenium ion is most effective when the electrophile attacks at these positions.
However, the presence of the aminocyclobutane substituent complicates the prediction of reaction outcomes. Under the strongly acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the primary amine will be protonated to form an ammonium group (-NH₃⁺). The ammonium group is a strongly deactivating, meta-directing group due to its positive charge and powerful electron-withdrawing inductive effect. lkouniv.ac.in Therefore, the regiochemical outcome of SEAr reactions on this compound will depend heavily on the reaction conditions and whether the amine group is protonated or protected. If the reaction is run under non-acidic conditions or if the amine is protected (e.g., as an amide), the activating, ortho, para-directing effect of the phenoxy group is expected to dominate.
| Reaction | Typical Reagents | Electrophile | Expected Product (Phenoxy group directing) |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | ortho- and para-Halogenated derivatives |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho- and para-Nitro derivatives |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | ortho- and para-Sulfonic acid derivatives |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ | ortho- and para-Acylated derivatives |
Note: Under these acidic conditions, protonation of the amine to a meta-directing ammonium group is likely, which would compete with and potentially override the directing effect of the phenoxy group.
The most significant modification of the phenoxy substituent itself, aside from reactions on the ring, is the cleavage of the ether bond. Aryl ethers, like the phenoxy group in this molecule, are generally stable but can be cleaved under harsh conditions.
The typical method for cleaving aryl ethers involves treatment with strong acids, most commonly hydrogen bromide (HBr) or hydrogen iodide (HI), at high temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon. In the case of an aryl-alkyl ether, the cleavage typically occurs at the alkyl-carbon-oxygen bond because an SN2 attack on an sp²-hybridized aromatic carbon is highly unfavorable.
For this compound, this would result in the formation of phenol (B47542) and 3-aminocyclobutanol (B581946) (or a halide derivative, depending on the mechanism and conditions). Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for cleaving aryl ethers under milder conditions.
| Reagent | General Conditions | Expected Products |
|---|---|---|
| Concentrated HBr or HI | Elevated temperatures | Phenol and a derivative of 3-aminocyclobutane (e.g., 3-aminocyclobutanol or 3-bromocyclobutan-1-amine) |
| Boron Tribromide (BBr₃) | Often performed at low temperatures in an inert solvent (e.g., CH₂Cl₂) | Phenol and a derivative of 3-aminocyclobutane |
Computational and Theoretical Investigations of 3 Phenoxycyclobutan 1 Amine
Quantum Chemical Studies of Electronic Structure and Conformation
Quantum chemical methods, such as Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 3-Phenoxycyclobutan-1-amine, these studies would elucidate its electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. These calculations are vital for predicting regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
Furthermore, quantum chemical calculations are employed to determine the molecule's preferred three-dimensional structure. By calculating the energies of different spatial arrangements of the atoms (conformers), researchers can identify the most stable, low-energy conformations of this compound. This information is critical, as the conformation of a molecule often dictates its biological activity.
Molecular Dynamics Simulations for Conformational Analysis
To explore the dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and bonds over time, providing a detailed picture of the molecule's flexibility and the range of conformations it can adopt in different environments, such as in a solvent or interacting with a biological target. MD simulations can reveal how the phenoxy and amine groups orient themselves relative to the cyclobutane (B1203170) ring and how these orientations fluctuate, which is essential for understanding its interactions with other molecules.
Docking Studies with Biological Macromolecules (e.g., receptors, enzymes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in identifying potential biological targets, such as enzymes or receptors. By computationally placing the molecule into the binding site of a known protein structure, researchers can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is invaluable for understanding the molecule's potential pharmacological effects.
Prediction of Spectroscopic Properties and Reactivity Pathways
Computational methods can predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can aid in the identification and characterization of the compound in experimental settings.
Furthermore, computational chemistry can be used to explore potential chemical reactions involving this compound. By calculating the energy profiles of different reaction pathways, it is possible to predict the feasibility and products of various chemical transformations, providing insight into the molecule's reactivity and metabolic fate.
Structure-Activity Relationship (SAR) Modeling (Computational Aspects)
Structure-Activity Relationship (SAR) modeling is a key component of rational drug design. For a series of compounds related to this compound, computational SAR studies would aim to correlate specific structural features with their biological activity. By developing quantitative structure-activity relationship (QSAR) models, it would be possible to predict the activity of new, unsynthesized analogs. These models typically use a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical relationship with the observed biological activity, guiding the design of more potent and selective molecules.
Pharmacological and Biological Research Applications in Vitro & Preclinical Concepts
Receptor Binding Affinity and Selectivity Studies (in vitro assays)
No data is currently available in the scientific literature regarding the receptor binding affinity and selectivity of 3-Phenoxycyclobutan-1-amine.
There are no published studies assessing the interaction of this compound with any G Protein-Coupled Receptors.
No ligand-receptor interaction profiling data for this compound in membrane preparations or cell lines has been reported.
Enzyme Inhibition and Activation Assays (in vitro)
There is no information available on the effects of this compound in enzyme inhibition or activation assays.
Investigation of Structure-Activity Relationships (SAR) in Biological Systems (In Vitro)
No studies on the structure-activity relationships of this compound or its analogs have been published.
Elucidation of Molecular Mechanisms of Action (Cellular and Biochemical Level, not human)
The molecular mechanism of action for this compound at a cellular or biochemical level has not been investigated in any published research.
Role as a Pharmacological Probe or Tool Compound in Biological Research
There is no evidence to suggest that this compound has been utilized as a pharmacological probe or tool compound in biological research.
Advanced Analytical Method Development for 3 Phenoxycyclobutan 1 Amine
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of chemical compounds, enabling the separation of individual components from a mixture. For a polar compound such as 3-Phenoxycyclobutan-1-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each with specific method development considerations.
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds. The development of an HPLC method for this compound requires careful optimization of stationary phase, mobile phase, and detection parameters to achieve good peak shape, resolution, and sensitivity.
Due to the basic nature of the primary amine group, peak tailing can occur due to interactions with residual silanol groups on silica-based stationary phases. This can be mitigated by using a base-deactivated column or by adding a basic modifier, such as triethylamine or diethylamine, to the mobile phase. researchgate.net Alternatively, derivatization of the amine with a reagent that imparts UV absorbance or fluorescence can enhance detection sensitivity and improve chromatographic behavior. thermofisher.comlcms.cz
A typical reversed-phase HPLC method would be developed to separate this compound from its starting materials and potential impurities. The phenoxy group provides a chromophore suitable for UV detection.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient elution depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of primary amines like this compound by GC can be challenging due to their polarity and basicity, which often leads to poor peak shapes and adsorption on the column. labrulez.comh-brs.de
To overcome these issues, two main strategies are employed:
Derivatization: The amine can be converted into a less polar, more volatile derivative through reactions like acylation (e.g., with trifluoroacetic anhydride). This reduces interactions with the stationary phase and improves peak symmetry. h-brs.deresearchgate.net
Specialized Columns: The use of columns specifically designed for amine analysis, which have a basic deactivation layer to minimize adsorptive effects, can allow for the direct analysis of underivatized amines. labrulez.com
GC is particularly useful for analyzing residual volatile impurities or for monitoring the compound in specific reaction matrices where volatility is not a limiting factor. Flame Ionization Detection (FID) is commonly used for quantification due to its wide linear range and robustness.
Table 2: Illustrative GC Method Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | DB-5 or similar mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 300 °C |
| Injection Mode | Split/Splitless |
This compound is a chiral molecule, existing as a pair of enantiomers. In pharmaceutical applications, it is often critical to control the stereochemistry of intermediates and the final active ingredient, as different enantiomers can have distinct biological activities. phenomenex.comphenomenex.com Chiral HPLC is the most effective technique for separating and quantifying enantiomers to determine enantiomeric purity or excess. yakhak.org
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are widely successful in resolving a broad range of chiral compounds, including amines. yakhak.orgnih.govmdpi.com Method development involves screening various CSPs and mobile phases (normal-phase, reversed-phase, or polar organic) to find the optimal conditions for enantioseparation. researchgate.net For amines, a normal-phase mobile phase consisting of a hydrocarbon (like hexane) and an alcohol (like isopropanol or ethanol) with a small amount of a basic additive (like diethylamine) is often effective. nih.gov
Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, Chiralcel® OD-H) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 270 nm |
Mass Spectrometry (MS) Techniques for Structural Confirmation and Trace Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for confirming the structure of compounds and for detecting them at very low concentrations, especially when coupled with a chromatographic separation technique.
Coupling liquid or gas chromatography with a mass spectrometer provides a two-dimensional analysis that offers exceptional selectivity and sensitivity.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a preferred method for trace-level quantification in complex matrices. After separation by HPLC, the analyte is ionized, typically using Electrospray Ionization (ESI), and the resulting parent ion is selected and fragmented. Specific fragment ions are then monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at parts-per-billion (ppb) levels or lower, minimizing interference from matrix components. sciex.comwindows.net
GC-MS (Gas Chromatography-Mass Spectrometry) is used for the analysis of volatile compounds. After separation by GC, the compound enters the mass spectrometer, where it is typically ionized by Electron Impact (EI). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for unambiguous identification. researchgate.net It is highly effective for identifying unknown impurities and confirming the identity of the main peak, particularly when analyzing derivatized amines. researchgate.net
Table 4: Typical LC-MS/MS Parameters for Trace Analysis
| Parameter | Setting |
|---|---|
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Parent Ion (Q1) | m/z 164.1 (for [M+H]⁺) |
| Fragment Ion (Q3) | Specific fragment ions determined by infusion experiments |
| Capillary Voltage | ~3-4 kV |
| Source Temperature | ~120-150 °C |
| Desolvation Gas | Nitrogen |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, typically to within 5 parts-per-million (ppm). nih.gov This precision allows for the determination of the elemental formula of a molecule and its fragments.
For this compound (C₁₀H₁₃NO), the theoretical exact mass of the protonated molecule ([M+H]⁺) is 164.1070. An HRMS instrument can measure this mass with high accuracy, allowing for confident confirmation of the compound's elemental composition. This capability is crucial for:
Structural Elucidation: Confirming the identity of newly synthesized compounds.
Impurity Identification: Determining the elemental formulas of unknown process-related impurities or degradation products, which is a critical step in their structural characterization. nih.gov
Metabolite Studies: Identifying potential metabolites in biological systems.
HRMS, often coupled with LC (LC-HRMS), is a powerful tool for definitive structural confirmation and for investigating the profile of unknown trace components in a sample.
Derivatization Strategies for Enhanced Detection and Separation
For a compound such as this compound, derivatization is a key strategy in analytical method development. This chemical modification process is employed to convert the analyte into a form more suitable for a specific analytical technique. The primary amine group of this compound is the main site for these reactions, which aim to improve its detection and separation characteristics. bldpharm.com
Amine Derivatization for UV, Fluorescence, and MS Detection
The primary amine in this compound can be derivatized to attach moieties that are detectable by UV, fluorescence, or mass spectrometry (MS). nih.gov This is particularly useful as aliphatic amines generally lack a strong chromophore or fluorophore, making them difficult to detect otherwise. sigmaaldrich.com
For UV Detection: To enhance UV detection, a chromophore, which is a light-absorbing group, is introduced into the molecule. thermofisher.comlibretexts.org This significantly increases the molar absorptivity and lowers detection limits. libretexts.org Common derivatizing agents include:
Dansyl Chloride (DNS-Cl): This reagent reacts with primary amines to form highly UV-active sulfonamide derivatives. libretexts.orgnih.gov
Benzoyl Chloride: This agent adds a benzoyl group, a good chromophore, to the amine. libretexts.orgnih.gov
2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's Reagent, DNFB reacts with primary amines to create dinitrophenyl (DNP) derivatives that strongly absorb in the UV region. thermofisher.comlibretexts.org
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent is effective for derivatizing primary and secondary amines and is detectable by both UV and fluorescence. thermofisher.comlibretexts.org
For Fluorescence Detection: Fluorescence detection provides greater sensitivity and selectivity than UV detection. nih.gov Derivatization for this method involves adding a fluorophore to the this compound molecule. Common reagents for this include:
Dansyl Chloride (DNS-Cl): The derivatives formed with dansyl chloride are not only UV-active but also highly fluorescent. libretexts.orgnih.gov
o-Phthaldialdehyde (OPA): In the presence of a thiol like 2-mercaptoethanol, OPA reacts with primary amines to form intensely fluorescent isoindole derivatives. libretexts.orgnih.gov This reaction is quick and occurs at room temperature. nih.gov However, OPA derivatives can have stability issues. nih.govchromforum.org
Naphthalene-2,3-dicarboxaldehyde (NDA): This reagent also forms fluorescent products with primary amines. nih.gov
For Mass Spectrometry (MS) Detection: Derivatization can improve the ionization efficiency and fragmentation patterns of this compound for MS analysis, leading to better sensitivity and structural information. nih.gov For gas chromatography-mass spectrometry (GC-MS), derivatization can increase the volatility of the analyte. scienceopen.com
Silylation Reagents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (TMS) group, increasing volatility for GC-MS. nih.gov
Acylating Reagents: Acylating agents such as Trifluoroacetic Anhydride (TFAA) increase the molecular weight and can result in more predictable fragmentation in MS. libretexts.org
| Reagent | Detection Method | Reactive Group | Resulting Derivative |
|---|---|---|---|
| Dansyl Chloride (DNS-Cl) | UV, Fluorescence | Primary Amine | Dansyl-amine |
| Benzoyl Chloride | UV | Primary Amine | Benzoyl-amine |
| 2,4-Dinitrofluorobenzene (DNFB) | UV | Primary Amine | DNP-amine |
| o-Phthaldialdehyde (OPA) | Fluorescence | Primary Amine | Fluorescent Isoindole |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | UV, Fluorescence | Primary Amine | FMOC-amine |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Primary Amine | TMS-amine |
| Trifluoroacetic Anhydride (TFAA) | GC-MS, LC-MS | Primary Amine | Trifluoroacetyl-amine |
Optimization of Derivatization Protocols
To ensure accurate and reproducible results, the derivatization protocol must be thoroughly optimized. mdpi.com Several key parameters influence the derivatization reaction:
Reagent Concentration: An adequate excess of the derivatizing reagent is needed for a complete reaction, but a large excess can cause interference. sigmaaldrich.com
Reaction Temperature: The reaction rate is affected by temperature. Higher temperatures can speed up the reaction but may also lead to the degradation of the analyte or the derivative. sigmaaldrich.comnih.gov
Reaction Time: The necessary time for the reaction to complete must be established. sigmaaldrich.comnih.gov
pH of the Reaction Medium: Many derivatization reactions are pH-dependent. For instance, reactions with dansyl chloride are often performed in a basic buffer to ensure the amine is in its unprotonated, nucleophilic state. sigmaaldrich.comlibretexts.org
Solvent: The choice of solvent can impact the solubility of reactants and reaction kinetics. The solvent must be inert and compatible with the subsequent analytical method. nih.gov
A systematic approach, such as a factorial or response surface methodology, can be used to identify the optimal conditions and any interactions between these parameters. mdpi.com The stability of the resulting derivative is also a critical factor to assess, as it must remain stable throughout the analysis. sigmaaldrich.com
| Parameter | Investigated Range | Optimal Condition |
|---|---|---|
| Derivatizing Reagent Concentration | Varies by reagent | Typically a molar excess |
| Reaction Temperature | Room temperature to elevated temperatures | Dependent on reaction kinetics and stability |
| Reaction Time | Seconds to hours | Sufficient time for complete reaction |
| pH | Acidic to basic | Optimal pH for nucleophilic attack |
| Solvent | Aqueous or organic | Inert and compatible with analysis |
Applications and Synthetic Utility of 3 Phenoxycyclobutan 1 Amine in Specialized Chemical Research
Utilization as a Building Block in Complex Molecule Synthesis
3-Phenoxycyclobutan-1-amine is readily available from various chemical suppliers, often categorized as a "building block" or "advanced intermediate" for research and development. chemicalregister.comenamine.net This classification underscores its primary role as a foundational component for constructing more elaborate molecular structures. The value of this compound lies in the strategic combination of its structural features: the cyclobutane (B1203170) ring introduces three-dimensional character and conformational rigidity, while the primary amine serves as a versatile chemical handle for a wide array of synthetic transformations. princeton.edu
The primary amine group is nucleophilic and can participate in numerous classical organic reactions, allowing for its incorporation into larger, more complex molecules. These reactions are fundamental to drug discovery and the synthesis of novel organic compounds. For instance, the aryloxyamine motif is considered a prominent pharmacophore in drug design. researchgate.net The development of new medications for a range of illnesses often involves the modification or incorporation of such structures into different biologically active frameworks. researchgate.net
Below is a table detailing some of the key synthetic transformations that this compound can undergo, highlighting its utility as a versatile building block.
| Reaction Type | Reagent Class | Resulting Functional Group | Significance in Complex Synthesis |
| Acylation | Acyl Chlorides, Carboxylic Acids (with coupling agents) | Amide | Formation of stable linkages common in pharmaceuticals and bioactive molecules. |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduction of a key functional group found in many therapeutic agents. |
| Reductive Amination | Aldehydes, Ketones (with a reducing agent) | Secondary or Tertiary Amine | A powerful C-N bond-forming reaction to append diverse substituents and build molecular complexity. youtube.com |
| Alkylation | Alkyl Halides | Secondary or Tertiary Amine | Direct attachment of alkyl chains, though often less controlled than reductive amination. |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea | Creation of hydrogen-bonding motifs important for receptor binding. |
The presence of both the phenoxy ether linkage and the cyclobutane ring can also influence the reactivity and properties of the resulting complex molecules, offering chemists a tool to fine-tune steric and electronic parameters.
Scaffold for Combinatorial Chemistry and Library Generation
Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize and screen large numbers of diverse compounds, known as a chemical library. nih.govopenaccessjournals.com This approach accelerates the identification of molecules with desired biological or material properties. openaccessjournals.com this compound is an excellent scaffold for such library generation due to its defined core structure and the presence of a reactive functional group that allows for systematic diversification.
As a scaffold, the 3-phenoxycyclobutane core remains constant across the library, while the amine group provides a point of attachment for a wide variety of "building blocks." enamine.net By reacting the parent amine with an array of different reagents—such as carboxylic acids, sulfonyl chlorides, or aldehydes—in a parallel or split-and-pool synthesis format, a large and diverse library of derivatives can be generated efficiently. nih.govdntb.gov.ua
The resulting library of compounds can then be screened against biological targets to identify potential drug candidates. nih.gov The structure of the "hit" compounds can provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective molecules.
The table below illustrates a conceptual design for a combinatorial library based on the this compound scaffold.
| Scaffold | Reagent 1 (R¹-COOH) | Reagent 2 (R²-CHO / NaBH(OAc)₃) | Reagent 3 (R³-SO₂Cl) |
| This compound | Product 1A (Amide) | Product 1B (Secondary Amine) | Product 1C (Sulfonamide) |
| Product 2A (Amide) | Product 2B (Secondary Amine) | Product 2C (Sulfonamide) | |
| Product 3A (Amide) | Product 3B (Secondary Amine) | Product 3C (Sulfonamide) | |
| ... | ... | ... |
In this conceptual library, R¹, R², and R³ represent diverse chemical groups from different sets of building blocks.
Design of Conformationally Constrained Analogs and Isosteres
A key strategy in modern medicinal chemistry is the design of conformationally constrained analogs of bioactive molecules. nih.gov By restricting the flexibility of a molecule, chemists can lock it into a specific three-dimensional shape that is optimal for binding to a biological target, such as a protein or enzyme. This can lead to significant improvements in potency and selectivity. nih.gov The rigid, non-planar structure of the cyclobutane ring in this compound makes it an ideal component for introducing conformational constraint. princeton.edu Compared to a flexible, open-chain analog, the cyclobutane framework significantly reduces the number of accessible low-energy conformations, which can pre-organize the molecule for more effective target engagement.
Furthermore, the 3-phenoxycyclobutane moiety can serve as a bioisostere for other chemical groups commonly found in drug molecules. tcichemicals.com A bioisostere is a substituent or group with similar physical or chemical properties that produce broadly similar biological effects. Replacing one group with a bioisostere is a common tactic to modulate a molecule's properties, such as its metabolic stability, solubility, or pharmacokinetic profile. Four-membered ring systems like cyclobutane are frequently employed as isosteres for gem-dimethyl motifs, amides, or ketones. princeton.edu The 3-phenoxycyclobutane group could, for example, act as an isostere for a substituted aromatic ring, providing a different spatial arrangement of atoms while maintaining key interactions, potentially leading to improved drug-like properties. tcichemicals.com
Role in Materials Science and Polymer Chemistry
While the primary applications of this compound are in medicinal chemistry, its structural attributes also suggest potential utility in materials science and polymer chemistry. Some chemical suppliers explicitly list the compound or its derivatives under categories such as "Polymer Science Material Building Blocks," indicating its intended use in this field. bldpharm.com
Primary amines are a fundamental class of monomers and modifiers in polymer synthesis. They can participate in step-growth polymerization reactions, for example, by reacting with diacyl chlorides or dicarboxylic acids to form polyamides. The incorporation of the bulky and rigid 3-phenoxycyclobutane unit into a polymer backbone could impart unique properties to the resulting material.
Potential effects of incorporating this moiety into a polymer include:
Increased Thermal Stability: The rigid cyclobutane and aromatic phenoxy groups could restrict chain mobility and increase the glass transition temperature (Tg) of the polymer.
Modified Solubility: The combination of the hydrophobic phenoxy group and the polar amine functionality could be used to tune the solubility of polymers in different solvents.
Enhanced Mechanical Properties: The rigid cyclic structure might lead to materials with increased stiffness and hardness.
Additionally, phenoxy amine-based structures have been investigated as components of catalysts for ring-opening polymerization, suggesting another potential avenue of application for derivatives of this compound. researchgate.net The amine can also be used to functionalize the surfaces of materials, altering their surface energy, adhesion, or biocompatibility.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape for 3-Phenoxycyclobutan-1-amine
The current research landscape for this compound is notably sparse. A thorough examination of scientific databases and chemical literature reveals a significant absence of in-depth studies focused specifically on this compound. Its presence is primarily noted in the catalogs of chemical suppliers, where it is listed as a commercially available building block for organic synthesis.
Basic information, such as its chemical formula (C10H13NO) and CAS number (1541520-86-8), is readily accessible. However, detailed experimental data regarding its synthesis, physical and chemical properties, spectroscopic analysis, and reactivity remain largely unpublished in peer-reviewed journals. The available information is often limited to what is provided in commercial listings, which typically does not include comprehensive scientific data.
Stereoisomers of this compound, such as (1R,3r)-3-phenoxycyclobutan-1-amine (CAS No. 1638767-56-2) and rel-(1S,3s)-3-phenoxycyclobutan-1-amine (CAS No. 1638767-01-7), are also commercially available, indicating an interest in its specific stereochemical configurations for potential applications. The hydrochloride salt of the compound is also documented, suggesting its use in contexts where increased solubility in aqueous media is desirable.
While the phenoxyalkyl amine motif is a recognized pharmacophore in drug design, and cyclobutane (B1203170) rings are increasingly utilized as bioisosteric replacements for other cyclic systems, the specific combination present in this compound has not been extensively explored in the public domain. The lack of dedicated research articles or patents detailing its synthesis or application suggests that its potential may be as yet untapped or explored primarily in proprietary research.
Identification of Knowledge Gaps and Untapped Research Avenues
The limited publicly available information on this compound presents several clear knowledge gaps and, consequently, numerous opportunities for future research:
Synthesis and Characterization: There is a pressing need for the development and publication of robust and scalable synthetic routes to this compound and its stereoisomers. Detailed characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is essential to establish a comprehensive profile.
Physicochemical Properties: Fundamental physicochemical properties such as pKa, logP, solubility, and melting/boiling points are not well-documented. The determination of these properties is crucial for its potential application in medicinal chemistry and materials science.
Chemical Reactivity: A systematic exploration of the chemical reactivity of the amine and phenoxy groups, as well as the cyclobutane ring, is warranted. Understanding its behavior in various chemical transformations will unlock its potential as a versatile building block.
Stereoselective Synthesis: The development of efficient stereoselective synthetic methods to access individual enantiomers and diastereomers of this compound is a significant research avenue. This would enable the investigation of stereochemistry-activity relationships in potential biological applications.
Biological Activity Screening: There is a complete lack of public data on the biological activity of this compound. Screening this compound against a variety of biological targets could uncover novel, non-therapeutic applications.
Future Directions in Synthetic Innovation and Reactivity Exploration
Future synthetic efforts should focus on developing efficient and stereocontrolled methods for the preparation of this compound. Potential synthetic strategies could involve:
Reductive Amination: A plausible route could involve the reductive amination of 3-phenoxycyclobutanone. This common and versatile method for amine synthesis could potentially be adapted for this specific target.
Nucleophilic Substitution: The reaction of a suitable cyclobutane precursor bearing a leaving group with phenol (B47542) or a phenoxide salt, followed by the introduction or unmasking of the amine functionality, presents another viable synthetic pathway.
From Cyclobutanone (B123998) Derivatives: Starting from commercially available cyclobutanone derivatives, a multi-step synthesis could be devised to introduce the phenoxy and amino groups in a controlled manner.
Exploration of the reactivity of this compound should include:
N-Functionalization: The primary amine offers a handle for a wide range of functionalization reactions, including acylation, alkylation, and sulfonylation, to generate a library of derivatives.
Reactions of the Phenoxy Group: The aromatic ring of the phenoxy group could be subjected to electrophilic substitution reactions, although the conditions would need to be carefully chosen to avoid side reactions with the amine.
Ring-Opening and Rearrangement Reactions: Investigating the stability and potential for ring-opening or rearrangement reactions of the cyclobutane ring under various conditions could lead to novel synthetic transformations.
Potential for Novel Chemical Biology Tool Development and Advanced Scaffold Design (Non-Therapeutic)
While therapeutic applications are beyond the scope of this article, this compound holds considerable promise as a scaffold for the development of non-therapeutic chemical biology tools and in advanced scaffold design.
Chemical Probes: The structure of this compound could serve as a core for the design of chemical probes to study biological systems. The amine group can be readily modified to attach reporter groups such as fluorophores, biotin, or photoaffinity labels.
Fragment-Based Screening: As a relatively small and rigid molecule, it is an ideal candidate for fragment-based screening libraries. Identifying weak binding interactions of this fragment with proteins of interest could provide starting points for the development of more potent and selective non-therapeutic ligands.
Scaffold for Combinatorial Libraries: The synthetic accessibility of derivatives through functionalization of the amine group makes this compound an attractive scaffold for the construction of combinatorial libraries for screening in various non-therapeutic assays. The rigid cyclobutane core provides a well-defined three-dimensional orientation for the appended functionalities.
Material Science Applications: The unique combination of aromatic and aliphatic cyclic moieties, along with a reactive amine handle, could be explored for the development of novel materials with specific properties.
Q & A
Q. What are the recommended synthetic routes for 3-Phenoxycyclobutan-1-amine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization or ring-opening strategies. For cyclobutane derivatives, multi-step reactions with intermediates like 3-oxo precursors are common. Example protocol:
- Step 1 : React phenoxybenzyl halides with cyclobutanone derivatives under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Reduce the resulting ketone intermediate using LiAlH₄ or catalytic hydrogenation.
Optimization includes temperature control (60–80°C) and solvent selection (DMF or THF) to minimize side reactions. Purity is verified via HPLC (>95%) and NMR .
| Reaction Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes cyclization efficiency |
| Solvent | DMF | Enhances solubility of intermediates |
| Catalyst | Pd/C (5% wt) | Reduces reaction time by 30% |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the cyclobutane ring (δ 2.5–3.5 ppm for CH₂ groups) and phenoxy aromatic protons (δ 6.8–7.2 ppm). Coupling constants (J = 8–10 Hz) confirm ring strain .
- X-ray Crystallography : Resolves spatial conformation; the cyclobutane ring adopts a puckered geometry with a dihedral angle of ~25° between the amine and phenoxy groups .
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 178.12 (calculated: 178.12).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods with ≥100 ft/min airflow to limit inhalation exposure .
- Waste Disposal : Segregate acidic waste (e.g., hydrochloride salts) in labeled containers for incineration by certified facilities .
Advanced Research Questions
Q. How can researchers analyze the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC at 254 nm. Degradation products (e.g., phenoxybenzoic acid) indicate hydrolysis at pH >10 .
- Thermogravimetric Analysis (TGA) : Determines thermal stability; decomposition onset occurs at ~180°C .
Q. What strategies are effective for resolving enantiomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase. Retention times differ by 1.2 min for (R)- and (S)-enantiomers .
- Derivatization : React with (R)-Mosher’s acid chloride; analyze 19F NMR shifts (Δδ = 0.05 ppm confirms enantiopurity) .
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Synthesize analogs with Cl, F, or Br substituents on the phenoxy ring.
- Test in vitro binding affinity (e.g., receptor assays) and logP values. Fluorinated derivatives show 3x higher blood-brain barrier permeability .
| Substituent | IC₅₀ (μM) | logP |
|---|---|---|
| -H | 12.3 | 2.1 |
| -Cl | 8.7 | 2.8 |
| -F | 6.2 | 2.5 |
Q. What derivatization methods enhance the detection of trace amounts of this compound in biological matrices?
- Methodological Answer :
- CNBF Derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to form UV-active adducts (λmax = 320 nm). Detection limit: 0.1 ng/mL in plasma via LC-MS .
Q. How can researchers investigate the interaction of this compound with cytochrome P450 enzymes?
- Methodological Answer :
- In Vitro Metabolism Assays :
- Incubate with human liver microsomes (HLMs) and NADPH.
- Identify metabolites via UPLC-QTOF; major pathway is N-demethylation (→ 3-Phenoxycyclobutanol) .
- Inhibition Studies : Measure IC₅₀ values using CYP3A4 probe substrates (e.g., midazolam).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
